molecular formula C20H13ClN4O4 B2834090 2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide CAS No. 309737-80-2

2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide

Cat. No.: B2834090
CAS No.: 309737-80-2
M. Wt: 408.8
InChI Key: WOJYWRMVLZDDPP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chloro-5-nitro-substituted aromatic ring linked to a 2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl moiety. Its structure combines a nitro group (electron-withdrawing) and a chloro substituent (moderately electron-withdrawing), which may influence electronic properties, solubility, and biological interactions. The oxazolopyridine scaffold is notable for its prevalence in medicinal chemistry, particularly in kinase inhibitors and enzyme modulators .

Properties

IUPAC Name

2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O4/c1-11-4-5-12(20-24-18-17(29-20)3-2-8-22-18)9-16(11)23-19(26)14-10-13(25(27)28)6-7-15(14)21/h2-10H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJYWRMVLZDDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazolo[4,5-b]pyridine Ring: This step involves the cyclization of a suitable precursor, such as 2-amino-3-chloropyridine, with an appropriate aldehyde or ketone under acidic conditions to form the oxazolo[4,5-b]pyridine ring.

    Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Oxides of the parent compound.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable scaffold for developing potential therapeutic agents. Its structure allows for modifications that can enhance biological activity against specific targets, particularly enzymes and receptors involved in various diseases. For instance, derivatives of similar compounds have demonstrated significant inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are crucial in the management of diabetes .

Biological Studies

In biological research, 2-chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide is utilized to study interactions with biological macromolecules. Its ability to form hydrogen bonds and hydrophobic interactions with proteins makes it a useful tool for probing cellular mechanisms and pathways. For example, molecular docking studies have shown that modifications to the phenyl ring can significantly affect the binding affinity and inhibitory potential against target enzymes .

Chemical Biology

The compound is employed in chemical biology to investigate cellular pathways. Its unique chemical properties enable researchers to explore how it interacts with various biomolecules, providing insights into cellular functions and disease mechanisms. The oxazolo[4,5-b]pyridine ring system enhances its reactivity and specificity towards biological targets.

Industrial Applications

Beyond its research applications, this compound can serve as an intermediate in the synthesis of agrochemicals and dyes. Its structural characteristics make it suitable for various industrial applications where complex organic compounds are required.

Uniqueness of this compound

This compound's uniqueness lies in its specific combination of functional groups that impart distinct chemical and biological properties. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups facilitates a unique electronic environment conducive to biological activity.

Case Studies

  • Antidiabetic Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on α-glucosidase and α-amylase enzymes. The most active derivatives showed IC50 values indicating strong potential for managing type 2 diabetes through enzyme inhibition .
  • Molecular Docking Studies : Research involving molecular docking simulations has illustrated how structural modifications influence binding affinities to target proteins. These studies reveal critical insights into how slight changes in substituents can lead to enhanced biological efficacy .
  • Chemical Synthesis Applications : The compound has been explored as an intermediate in synthesizing various industrial chemicals and agrochemicals due to its reactive functional groups that facilitate further chemical transformations .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Research Implications and Limitations

  • Pharmacological Potential: The oxazolopyridine scaffold is associated with kinase inhibition (e.g., JAK2, PI3K), suggesting the target compound could be explored in oncology or inflammatory diseases.
  • Data Gaps : Specific biological activity, solubility, and toxicity data are unavailable in the provided evidence. Further studies are required to validate hypotheses based on structural analogs.

Biological Activity

2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structure combines a benzamide moiety with an oxazolo[4,5-b]pyridine ring, which is significant for its biological activity. This article reviews the compound's biological activities, including antimicrobial properties, mechanism of action, and implications for drug development.

Chemical Structure and Properties

The compound's IUPAC name is 2-chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl)-5-nitro-benzamide, with the molecular formula C20H13ClN4O4C_{20}H_{13}ClN_4O_4. Its structural features are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC20H13ClN4O4
Molecular Weight404.79 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Against Pseudomonas aeruginosa: MIC = 0.21 μM
    • Against Escherichia coli: MIC = 0.21 μM
    • Selective action against Micrococcus luteus and certain fungi of the Candida genus.

Cytotoxicity

The cytotoxic effects of the compound have been assessed using MTT assays on various cell lines, including HaCat and Balb/c 3T3 cells. Results indicated moderate cytotoxicity, suggesting potential for therapeutic applications while necessitating further investigation into selectivity and safety profiles.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound likely inhibits key enzymes such as DNA gyrase and MurD, crucial for bacterial DNA replication and cell wall synthesis.
    • Binding Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds with residues SER1084, ASP437, and GLY459 in DNA gyrase, stabilizing its binding through pi-pi stacking interactions with nucleotides.

Case Studies

  • Antimicrobial Screening : A comprehensive screening of a series of oxazolo[4,5-b]pyridine derivatives revealed that compounds structurally similar to this compound exhibited potent antimicrobial activity against clinical strains of bacteria.
    • Table 1 : Summary of Antimicrobial Activity
    Compound IDTarget BacteriaMIC (μM)
    3gPseudomonas aeruginosa0.21
    3gEscherichia coli0.21
    3gMicrococcus luteusNot specified

Q & A

Basic: What are the critical steps in synthesizing 2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide?

The synthesis involves:

Oxazolo[4,5-b]pyridine ring formation : Cyclization of precursors (e.g., amino-pyridine derivatives) using reagents like POCl₃ or polyphosphoric acid under reflux .

Nitration and chlorination : Sequential nitration (HNO₃/H₂SO₄) and chlorination (Cl₂ or SOCl₂) of the benzamide core to introduce nitro and chloro groups .

Coupling reaction : Amide bond formation between the oxazolo-pyridine intermediate and chlorinated/nitrated benzoyl chloride, often using DCC or EDCI as coupling agents in anhydrous DMF .
Key optimization parameters include temperature control (0–80°C), solvent selection (DMF, THF), and catalyst use (e.g., DMAP) .

Advanced: How can researchers optimize the coupling efficiency between the oxazolo-pyridine intermediate and benzamide moiety?

  • Reaction condition screening : Test polar aprotic solvents (DMF vs. DMSO) and coupling agents (EDCI vs. HATU) to improve yield .
  • Catalyst addition : Use 4-dimethylaminopyridine (DMAP, 0.1–5 mol%) to accelerate amide bond formation .
  • Real-time monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track reaction progression and minimize side products .

Basic: What key functional groups influence the compound’s reactivity and bioactivity?

  • Oxazolo[4,5-b]pyridine : Enhances π-π stacking with biological targets (e.g., kinase active sites) .
  • Nitro group : Electron-withdrawing effect increases electrophilicity, aiding nucleophilic substitution reactions .
  • Chloro substituent : Improves lipophilicity, potentially enhancing membrane permeability in biological assays .

Advanced: What computational methods predict the compound’s reactivity or target binding?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB) to simulate interactions with kinases or inflammatory targets (e.g., COX-2) .
  • MD simulations : Assess binding stability over 100-ns trajectories using GROMACS .

Basic: Which analytical techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Confirm regiochemistry of nitro and chloro groups (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • HPLC-MS : Determine purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z 429.8) .
  • XRD : Resolve crystal structure to validate stereochemistry .

Advanced: How to address stability issues during long-term storage?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials under argon; avoid prolonged UV exposure .
  • Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Advanced: How to resolve contradictory data on biological activity across studies?

  • Dose-response validation : Re-test activity in standardized assays (e.g., IC₅₀ in kinase inhibition assays) with controls like staurosporine .
  • Metabolite profiling : Use LC-MS/MS to rule out off-target effects from degradation products .
  • Structural analogs : Compare with thiazolo[4,5-b]pyridines to identify scaffold-specific activity trends .

Basic: What common chemical reactions does this compound undergo?

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine .
  • Chloro substitution : React with amines (e.g., piperazine) in DMF/K₂CO₃ at 80°C .
  • Oxidation : Treat with KMnO₄ to oxidize methyl groups to carboxylic acids .

Advanced: What strategies identify the compound’s molecular targets in biological systems?

  • Pull-down assays : Immobilize the compound on agarose beads for proteomic profiling .
  • Kinase screening panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) .
  • CRISPR-Cas9 knockouts : Validate target engagement in cell lines lacking suspected proteins .

Advanced: How to predict regioselectivity in nitration reactions of the benzamide core?

  • Directing effects : Nitro groups meta-direct; chloro groups para-direct. Use DFT to model transition states .
  • Experimental screening : Compare isomeric ratios (HPLC) under varying conditions (HNO₃ concentration, temperature) .

Basic: What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing .
  • Spill management : Neutralize with sodium bicarbonate; dispose via hazardous waste protocols .
  • First aid : For skin contact, rinse with water ≥15 minutes; seek medical attention if irritation persists .

Advanced: How to overcome solubility limitations in biological assays?

  • Co-solvents : Use DMSO (≤1%) or β-cyclodextrin complexes in PBS .
  • Salt formation : Synthesize HCl or sodium salts via acid/base titration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for improved aqueous dispersion .

Advanced: What methods separate enantiomers if chiral centers are present?

  • Chiral HPLC : Use Chiralpak AD-H column with hexane/ethanol (90:10) .
  • SFC : Supercritical CO₂ with methanol co-solvent for high-resolution separation .
  • Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) .

Basic: What purification methods yield >95% purity?

  • Column chromatography : Silica gel (200–300 mesh) with gradient elution (hexane/EtOAc) .
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C, and filter .
  • Prep-HPLC : C18 column, acetonitrile/water (0.1% TFA), 10 mL/min .

Advanced: How to scale up synthesis without compromising yield?

  • Flow chemistry : Use continuous flow reactors for exothermic steps (e.g., nitration) .
  • Process optimization : DOE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

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